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The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase represents a critical
therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer
(NSCLC) where ALK gene rearrangements lead to the expression of oncogenic fusion proteins.
[1][2][3] Ceritinib is a potent, second-generation, ATP-competitive ALK inhibitor that has
demonstrated significant clinical efficacy in patients with ALK-positive NSCLC, including those
who have developed resistance to the first-generation inhibitor, crizotinib.[4][5]

While therapeutic efficacy is the ultimate endpoint, the ability to non-invasively visualize ALK
expression, quantify drug-target engagement, and understand mechanisms of resistance in
real-time is paramount for advancing personalized medicine. Positron Emission Tomography
(PET) is a highly sensitive, quantitative molecular imaging modality that allows for the in vivo
characterization of biological processes.[6][7] By labeling a targeted drug like Ceritinib with a
positron-emitting radionuclide, we can create a PET radiotracer to map the distribution and
density of its target, ALK, throughout the body.
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This document provides a comprehensive guide to the use of a specifically modified,
"coupleable” Ceritinib analogue, referred to as c-Ceritinib, for PET imaging applications. This
analogue is designed for straightforward radiolabeling, enabling researchers to probe ALK
biology in preclinical models. The trifluoroacetic acid (TFA) salt form is a common result of
purification by reversed-phase chromatography and does not impede the described
applications.

Section 1: Scientific Foundation and Principle of the

Method
The ALK Signaling Pathway and Ceritinib's Mechanism
of Action

Aberrant ALK activation, typically through chromosomal rearrangement (e.g., EML4-ALK in
NSCLC), results in a constitutively active fusion protein that drives oncogenesis.[2] This leads
to the activation of multiple downstream signaling cascades, including the RAS/ERK,
PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and
transformation.[1][8][9]

Ceritinib exerts its therapeutic effect by binding to the ATP-binding site within the ALK kinase
domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of
downstream signaling proteins like STAT3.[10][11][12] This blockade of ALK activity leads to
cell cycle arrest and apoptosis in ALK-dependent cancer cells.[10][13] Ceritinib is noted to be
approximately 20-fold more potent than crizotinib against ALK in enzymatic assays.[13][14]

A PET tracer based on Ceritinib leverages this high-affinity, specific binding. When radiolabeled
and administered in microdoses, it travels through the body and accumulates in tissues
expressing its ALK target. The positron emissions from the tracer are then detected by a PET
scanner, generating a quantitative, three-dimensional image that reflects the density and
location of ALK-expressing tumors.

Diagram: ALK Signaling and Inhibition by Ceritinib
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Caption: Mechanism of Ceritinib action on the ALK signaling pathway.

Section 2: Synthesis and Radiolabeling of
[*8F]fluoroethyl-c-Ceritinib
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To create a PET tracer, a positron-emitting isotope must be incorporated into the Ceritinib
molecule. Direct labeling of the native drug is often challenging. Therefore, a common strategy
is to synthesize a "coupleable" analogue (c-Ceritinib) and attach a radiolabeled prosthetic
group. Here, we adapt a published method for creating an [*8F]-labeled Ceritinib analogue by
fluoroethylation of the piperidine nitrogen, a position known to tolerate modification.[15][16][17]

Rationale for Fluorine-18
Fluorine-18 (*8F) is a preferred radionuclide for PET for several reasons:
o Optimal Half-Life: Its 109.8-minute half-life is long enough for multi-step radiosynthesis,

purification, and imaging over several hours, yet short enough to minimize the patient's
radiation dose.[6]

e Low Positron Energy: It emits low-energy positrons, resulting in a short travel distance before
annihilation, which translates to higher spatial resolution in the final PET image.[7]

» Established Chemistry: The chemistry for 18F-fluorination is well-established and amenable
to automation.

Synthesis of the N-des(fluoroethyl) Precursor

The radiolabeling procedure requires a precursor molecule that can be readily reacted with the
radioisotope. In this protocol, the key precursor is N-(2-tosyloxyethyl)-c-Ceritinib, which is
synthesized from commercially available Ceritinib.

Diagram: Radiosynthesis Workflow
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Caption: Workflow for synthesis of [*8F]fluoroethyl-c-Ceritinib.

Protocol 1: Radiosynthesis of [*8F]fluoroethyl-c-Ceritinib

This protocol is based on the direct fluorination of a tosylated precursor and should be
performed in a shielded hot cell using an automated synthesis module.[17]

Materials:

o N-(2-tosyloxyethyl)-c-Ceritinib precursor (1-2 mg)

e Anhydrous acetonitrile (ACN)

e [8F]Fluoride (produced via cyclotron, trapped on a QMA cartridge)
o Kryptofix 2.2.2 (K222)

e Potassium Carbonate (K2COs)

« Sterile water for injection

e HPLC solvents (e.g., ACN, water, TFA)
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Step-by-Step Procedure:

[*8F]Fluoride Elution: Elute the [*8F]fluoride from the QMA cartridge into the reaction vessel
using a solution of K222 and K2COs in ACN/water.

Azeotropic Drying: Dry the [*8F]fluoride-K222 complex by heating under a stream of nitrogen
to remove all water. Repeat with additions of anhydrous ACN. This step is critical for
activating the fluoride for nucleophilic substitution.

Precursor Addition: Dissolve the N-(2-tosyloxyethyl)-c-Ceritinib precursor in anhydrous ACN
and add it to the dried [®F]K/K222 complex.

Labeling Reaction: Seal the reaction vessel and heat at 100-120°C for 10-15 minutes.

Quenching and Purification: Cool the reaction vessel and quench the reaction with the
mobile phase for HPLC. Inject the entire crude reaction mixture onto a semi-preparative
HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and
radioactive impurities.

Formulation: Collect the HPLC fraction corresponding to [*F]fluoroethyl-c-Ceritinib. Remove
the HPLC solvents via rotary evaporation or by trapping on a C18 Sep-Pak cartridge, eluting
with ethanol, and diluting with sterile saline for injection. The final formulation should be in a
physiologically compatible solution (e.g., <10% ethanol in saline).

Section 3: Quality Control and In Vivo Imaging

Protocols
Protocol 2: Quality Control of the Final Product

Before injection into animals, the radiotracer must be validated to ensure its identity, purity, and
suitability for in vivo use.

Step-by-Step Procedure:

o Radiochemical Purity & ldentity:
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o Inject an aliquot of the final formulated product onto an analytical HPLC system equipped
with both a UV detector and a radioactivity detector.

o Confirm the identity of the product by comparing its retention time to that of a non-
radioactive, synthesized standard of fluoroethyl-c-Ceritinib.

o Calculate the radiochemical purity by integrating the area of the product peak relative to
the total radioactivity detected. The purity should be >95%.

o Molar Activity:

o Molar activity (or specific activity) is the amount of radioactivity per mole of compound
(e.g., GBg/umol or Ci/umol).

o Generate a standard curve using the UV detector signal from known concentrations of the
non-radioactive standard.

o From the analytical HPLC run of the final product, determine the mass of the compound
injected by using its UV peak area and the standard curve.

o Divide the known amount of radioactivity injected by the calculated molar amount to
determine the molar activity. High molar activity is crucial to ensure that the injected mass
is low enough to not cause pharmacological effects (i.e., a true tracer dose).[6]

o Residual Solvents: Analyze an aliquot using gas chromatography (GC) to ensure that levels
of residual solvents (e.g., ACN, ethanol) are below acceptable limits.

« Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is sterile
and free of bacterial endotoxins for safe in vivo administration.
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Parameter Specification

Method

Retention time matches

Identity Analytical HPLC
standard

Radiochemical Purity > 95% Analytical HPLC

Molar Activity > 40 GBg/umol (>1 Ci/umol) Analytical HPLC

USP Limits (e.g., ACN <410
ppm)

Residual Solvents

Gas Chromatography (GC)

Clear, colorless, particulate-
Appearance
free

Visual Inspection

Table 1: Quality Control Specifications for [*8F]fluoroethyl-c-Ceritinib.

Protocol 3: In Vivo PET/CT Imaging in Tumor-Bearing

Mice

This protocol describes a typical dynamic PET imaging study in mice bearing ALK-positive

NSCLC xenografts.
Materials & Equipment:

» Female athymic nude mice (4-6 weeks old)

e ALK-positive human NSCLC cells (e.g., H3122 or H2228)

o Matrigel

e [*8F]fluoroethyl-c-Ceritinib (formulated for injection)
e Anesthesia (e.g., isoflurane)

e Small animal PET/CT scanner

Step-by-Step Procedure:
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Tumor Model Generation:

o Subcutaneously implant ALK-positive NSCLC cells (e.g., 5-10 million cells resuspended in
saline and Matrigel) into the flank of each mouse.

o Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mma3).

Animal Preparation:

o Fast the mice for 4-6 hours prior to imaging to achieve a stable metabolic state.[18]

o Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
o Place the mouse on the scanner bed with temperature monitoring and support.
Radiotracer Administration:

o Administer 3.7-7.4 MBq (100-200 uCi) of [*8F]fluoroethyl-c-Ceritinib via tail vein injection.
PET/CT Image Acquisition:

o Immediately following injection, begin a dynamic PET scan for 60-90 minutes.

o Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation
correction.

(Optional) Blocking Study: To demonstrate target specificity, a separate cohort of mice can
be pre-treated with a pharmacological dose of non-radioactive Ceritinib (e.g., 10-25 mg/kg)
30-60 minutes prior to radiotracer injection. A significant reduction in tumor uptake in the pre-
treated group would confirm that the tracer binds specifically to ALK.

Image Analysis:
o Reconstruct the PET and CT images.

o Draw regions of interest (ROIs) on the fused PET/CT images over the tumor and various
organs (e.g., muscle, liver, brain, heart).
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o Generate time-activity curves (TACs) for each ROI.

o Calculate the tracer uptake, often expressed as the percentage of the injected dose per
gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

Section 4: Data Interpretation and Expected
Outcomes

 Biodistribution: The radiotracer is expected to show primary clearance through the
hepatobiliary and renal routes. High uptake may be observed in the liver and intestines.

o Tumor Uptake: ALK-positive tumors (e.g., H2228 xenografts) are expected to show
significant and specific uptake of [8F]fluoroethyl-c-Ceritinib. In contrast, ALK-negative tumors
should show minimal uptake.

» Blocking Effect: In mice pre-treated with a therapeutic dose of Ceritinib, the tumor uptake of
the radiotracer should be significantly reduced, confirming that the imaging signal is due to
specific binding to the ALK kinase.

o Quantitative Analysis: The %ID/g or SUV in the tumor can serve as a quantitative biomarker
of ALK expression. This can be used to assess treatment response, where a decrease in
tumor uptake after therapy may indicate a reduction in viable, ALK-expressing cancer cells.
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Expected Uptake Expected Uptake

Tissue . Rationale
(Baseline) (Blocked)
) Specific binding to
ALK+ Tumor High Low
ALK target.
Low ALK expression;
Muscle Low Low serves as
background.
Primary route of
Liver High High metabolism and
clearance.
Ceritinib has limited
Brain Low Low blood-brain barrier

penetration.

Table 2: Expected Biodistribution and Specificity of [*8F]fluoroethyl-c-Ceritinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 15/16 Tech Support


https://ascopost.com/issues/january-25-2018/ceritinib-in-alk-positive-metastatic-non-small-cell-lung-cancer/
https://ascopost.com/issues/january-25-2018/ceritinib-in-alk-positive-metastatic-non-small-cell-lung-cancer/
https://www.oncologynewscentral.com/drugs/monograph/166222-314016/ceritinib-oral
https://www.dovepress.com/spotlight-on-ceritinib-in-the-treatment-of-alk-nsclc-design-developmen-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4863448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4863448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4863448/
https://pubmed.ncbi.nlm.nih.gov/26853088/
https://pubmed.ncbi.nlm.nih.gov/26853088/
https://pubmed.ncbi.nlm.nih.gov/26853088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12682553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12682553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12682553/
https://www.benchchem.com/product/b1192468/docs#application-notes-and-protocols-for-pet-imaging-with-c-ceritinib-tfa-salt
https://www.benchchem.com/product/b1192468/docs#application-notes-and-protocols-for-pet-imaging-with-c-ceritinib-tfa-salt
https://www.benchchem.com/product/b1192468/docs#application-notes-and-protocols-for-pet-imaging-with-c-ceritinib-tfa-salt
https://www.benchchem.com/product/b1192468/docs#application-notes-and-protocols-for-pet-imaging-with-c-ceritinib-tfa-salt
https://www.benchchem.com/product/b1192468?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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